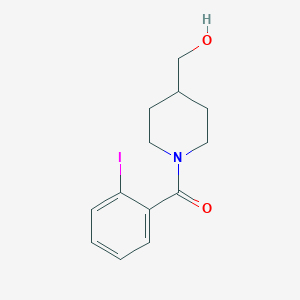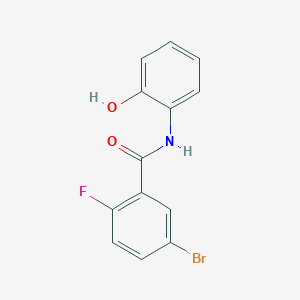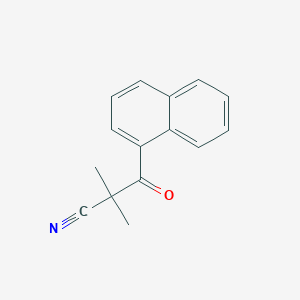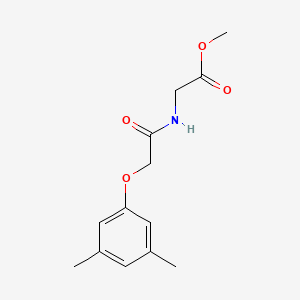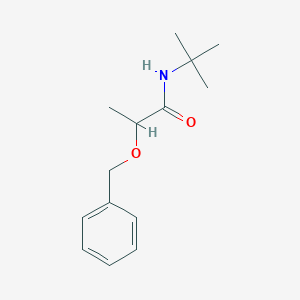![molecular formula C21H18N2O B14911945 N'-[1-(4-biphenylyl)ethylidene]benzohydrazide CAS No. 39575-19-4](/img/structure/B14911945.png)
N'-[1-(4-biphenylyl)ethylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[1-(4-biphenylyl)ethylidene]benzohydrazide is a chemical compound known for its unique structure and properties It is a derivative of benzohydrazide, featuring a biphenyl group attached to an ethylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-biphenylyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-biphenylcarboxaldehyde and benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as glacial acetic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N’-[1-(4-biphenylyl)ethylidene]benzohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
N’-[1-(4-biphenylyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce hydrazine derivatives.
科学的研究の応用
N’-[1-(4-biphenylyl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
作用機序
The mechanism of action of N’-[1-(4-biphenylyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- N’-[1-(4-biphenylyl)ethylidene]-3-bromobenzohydrazide
- N’-[1-(4-biphenylyl)ethylidene]-3-chlorobenzohydrazide
- N’-[1-(4-biphenylyl)ethylidene]-2-methylbenzohydrazide
Uniqueness
N’-[1-(4-biphenylyl)ethylidene]benzohydrazide is unique due to its specific biphenyl structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
39575-19-4 |
|---|---|
分子式 |
C21H18N2O |
分子量 |
314.4 g/mol |
IUPAC名 |
N-[(E)-1-(4-phenylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C21H18N2O/c1-16(22-23-21(24)20-10-6-3-7-11-20)17-12-14-19(15-13-17)18-8-4-2-5-9-18/h2-15H,1H3,(H,23,24)/b22-16+ |
InChIキー |
CIEAQMPAVHBIAN-CJLVFECKSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



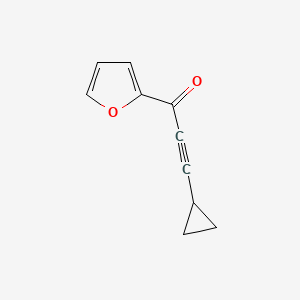

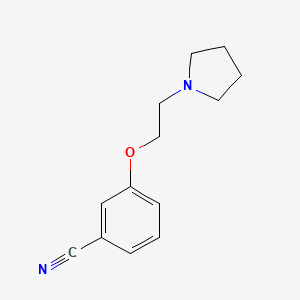
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B14911887.png)
